2-(aminomethyl)hexanoic Acid 2-(aminomethyl)hexanoic Acid
Brand Name: Vulcanchem
CAS No.: 104883-55-8
VCID: VC8030195
InChI: InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
SMILES: CCCCC(CN)C(=O)O
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

2-(aminomethyl)hexanoic Acid

CAS No.: 104883-55-8

Cat. No.: VC8030195

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

2-(aminomethyl)hexanoic Acid - 104883-55-8

Specification

CAS No. 104883-55-8
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name 2-(aminomethyl)hexanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Standard InChI Key CBUFFLKXHMQFEJ-UHFFFAOYSA-N
SMILES CCCCC(CN)C(=O)O
Canonical SMILES CCCCC(CN)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Aminomethyl)hexanoic acid (CAS: 104883-55-8, 183182-05-0 for stereoisomers) is a β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . Its structure includes:

  • A six-carbon aliphatic chain (hexanoic acid backbone).

  • An aminomethyl substituent at the second carbon.

  • Chiral centers, with the (2R)-stereoisomer being predominant in pharmacological studies .

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported (varies by isomer)
Boiling PointDecomposes before boiling
Density~1.12 g/cm³ (estimated)
SolubilitySoluble in polar solvents
pKa (Carboxylic Acid)~2.5
pKa (Amino Group)~9.5

Synthesis and Production

Chemical Synthesis

  • Starting Material: Hexanoic acid derivatives are functionalized via reductive amination or nucleophilic substitution to introduce the aminomethyl group .

  • Chiral Resolution: Enantiomeric purity is achieved using chiral catalysts (e.g., L-proline) or chromatography .

Biocatalytic Methods

  • Engineered microbial systems (e.g., E. coli with aminotransferases) enable enantioselective synthesis, yielding >99% enantiomeric excess .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)Key Challenges
Chemical Synthesis60–7585–92Byproduct formation
Microbial Fermentation80–90>99Scalability optimization

Biological Activity and Mechanisms

Pharmacological Effects

  • Antimicrobial Activity: Inhibits Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell membrane integrity .

  • Neuroprotection: Modulates GABAergic signaling, reducing oxidative stress in neuronal cells .

  • Enzyme Inhibition: Potent inhibitor of human arginases I (IC₅₀: 223 nM) and II (IC₅₀: 509 nM), relevant in cardiovascular and inflammatory diseases .

Industrial and Pharmaceutical Applications

Drug Development

  • Pro-Drug Synthesis: Serves as a backbone for neuromodulators and enzyme-targeted therapies .

  • Case Study: A murine arthritis model showed reduced inflammation after administration, indicating potential for autoimmune disease treatment.

Material Science

  • Used in chiral polymer production, enhancing material stability and biocompatibility .

Comparison with Structural Analogs

Table 3: Functional Differences from Related Compounds

CompoundKey Structural DifferenceBiological Impact
2-Methylhexanoic acidMethyl vs. aminomethyl groupLower hydrophilicity; no enzyme inhibition
(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acidHydroxyl group additionEnhanced binding to neuronal receptors

Future Directions

  • Optimized Synthesis: Continuous flow reactors to improve yield and reduce waste .

  • Clinical Trials: Further validation of neuroprotective and anticancer efficacy in vivo.

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